

Commercial Sources and Applications of Stable Isotope-Labeled 1-Deoxysphingosine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Deoxysphingosine

Cat. No.: B15570342

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial sources for stable isotope-labeled **1-deoxysphingosine** and detailed protocols for its application in research and drug development. The use of stable isotope-labeled internal standards is critical for accurate quantification in mass spectrometry-based lipidomics.

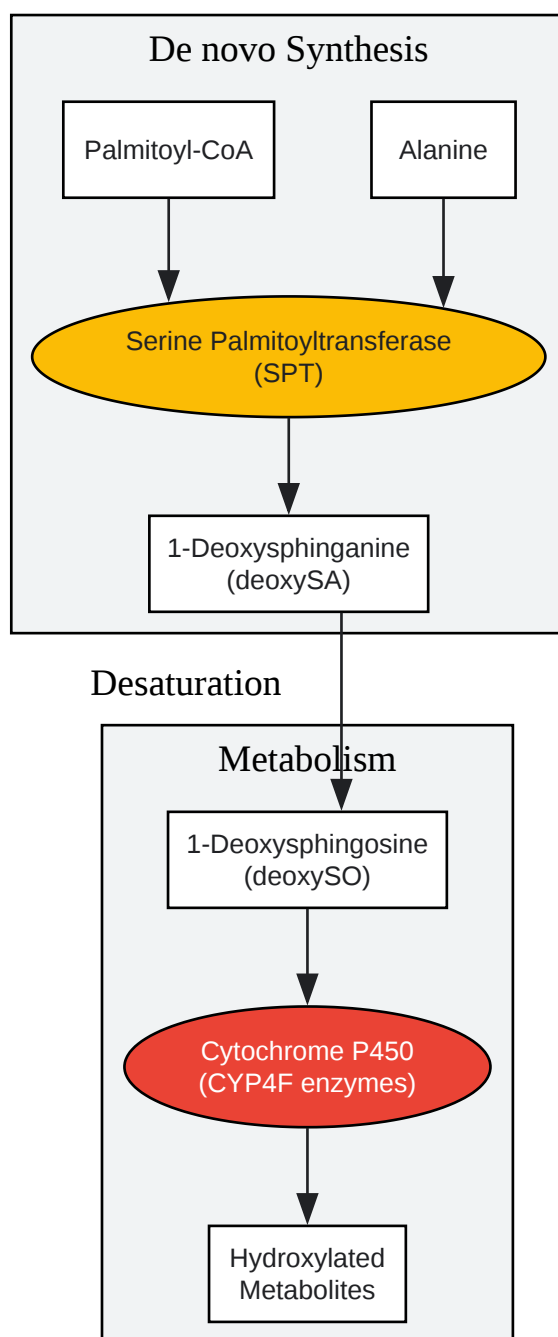
Commercial Availability of Stable Isotope-Labeled 1-Deoxysphingosine and Precursors

Several reputable suppliers offer stable isotope-labeled sphingolipids, including precursors to **1-deoxysphingosine**. Researchers can obtain these critical reagents from the following sources.

Supplier	Product Example(s)	Isotopic Label	Catalog Number (Example)
Avanti Polar Lipids (dist. by Sigma-Aldrich/Merck)	1-Deoxysphinganine-d3	Deuterium (d3)	860658
Sphinganine-d7	Deuterium (d7)	Not specified	
Cayman Chemical	Sphingosine-d7	Deuterium (d7)	22786
C18 Ceramide-d3	Deuterium (d3)	Not specified	
BroadPharm	1-Deoxysphingosine	Unlabeled	BP-42303
N-C12-deoxysphingosine	Unlabeled	Not specified	
Matreya LLC (part of Cayman Chemical)	Various stable isotope-labeled sphingolipids	Various	Not specified

Signaling Pathway of 1-Deoxysphingosine Metabolism

1-Deoxysphingolipids (deoxySLs) are atypical sphingolipids formed when the enzyme serine palmitoyltransferase (SPT) condenses palmitoyl-CoA with alanine instead of serine.[1] Unlike canonical sphingolipids, **1-deoxysphingosine** lacks the C1-hydroxyl group necessary for degradation by the canonical pathway.[2] Instead, it is metabolized by cytochrome P450 (CYP) enzymes, specifically from the CYP4F subfamily.[1] This metabolic route represents a critical pathway for the detoxification of cytotoxic deoxySLs.



[Click to download full resolution via product page](#)

Caption: Metabolism of 1-deoxysphingolipids.

Experimental Protocols

Protocol 1: Quantification of 1-Deoxysphingosine in Biological Samples using LC-MS/MS

This protocol describes the use of a stable isotope-labeled internal standard for the accurate quantification of **1-deoxysphingosine** in plasma or cell extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

- Biological sample (plasma, cell pellet)
- Stable isotope-labeled 1-deoxysphinganine (e.g., 1-deoxysphinganine-d3) as an internal standard (IS)
- Chloroform
- Methanol
- Water (LC-MS grade)
- Formic acid
- LC-MS/MS system with a C18 reverse-phase column

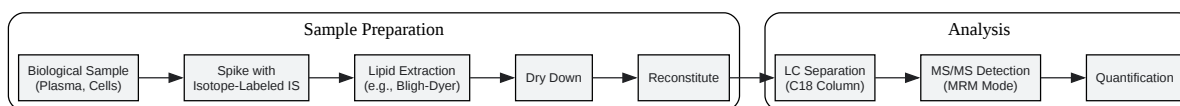
Procedure:

- Sample Preparation and Lipid Extraction:
 - To 100 μ L of plasma or cell homogenate, add a known amount of the deuterated internal standard (e.g., 20 pmol of D7-sphinganine).[3]
 - Perform a liquid-liquid extraction using a mixture of chloroform and methanol. A common method is the Bligh-Dyer extraction.
 - Vortex the sample vigorously and centrifuge to separate the phases.
 - Collect the lower organic phase containing the lipids.

- Dry the lipid extract under a stream of nitrogen.
- Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into the LC-MS/MS system.
 - Separate the lipids on a C18 reverse-phase column using a gradient of mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and methanol with 0.1% formic acid (Mobile Phase B).
 - The mass spectrometer should be operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the endogenous **1-deoxysphingosine** and the stable isotope-labeled internal standard.

Data Analysis:

- Quantify the amount of endogenous **1-deoxysphingosine** by comparing the peak area of its MRM transition to the peak area of the MRM transition of the known concentration of the internal standard.



[Click to download full resolution via product page](#)

Caption: LC-MS/MS workflow for **1-deoxysphingosine** quantification.

Protocol 2: In Vitro Cell Culture Experiment to Study 1-Deoxysphingosine Metabolism

This protocol outlines a method to trace the metabolism of **1-deoxysphingosine** in cultured cells using a stable isotope-labeled precursor.

Materials:

- Cultured cells (e.g., HEK293 or neuronal cell lines)
- Cell culture medium and supplements
- Stable isotope-labeled 1-deoxysphinganine (e.g., D3-1-deoxysphinganine)[2]
- Solvents for lipid extraction (as in Protocol 1)
- LC-MS/MS system

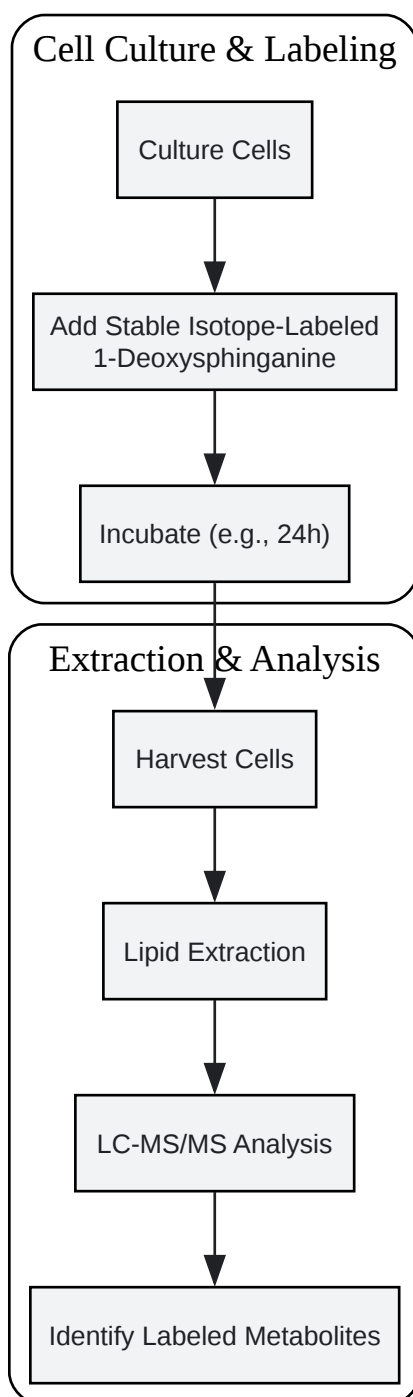
Procedure:

- Cell Culture and Labeling:
 - Culture cells to the desired confluency in standard growth medium.
 - Supplement the cell culture medium with a known concentration of stable isotope-labeled 1-deoxysphinganine (e.g., 1 μ M D3-1-deoxysphinganine).[2]
 - Incubate the cells for a specific time course (e.g., 24 hours) to allow for the uptake and metabolism of the labeled precursor.[2]
- Sample Harvesting and Lipid Extraction:
 - After the incubation period, wash the cells with phosphate-buffered saline (PBS) to remove any remaining labeled precursor from the medium.
 - Harvest the cells by scraping or trypsinization.
 - Perform lipid extraction on the cell pellet as described in Protocol 1.
- LC-MS/MS Analysis:

- Analyze the lipid extract by LC-MS/MS to identify and quantify the labeled **1-deoxysphingosine** and any downstream metabolites.
- Monitor for the expected mass shift in the metabolites corresponding to the isotopic label.

Data Analysis:

- Identify peaks in the mass chromatogram that correspond to the labeled **1-deoxysphingosine** and its potential hydroxylated metabolites.
- The presence of these labeled metabolites confirms the metabolic conversion of 1-deoxysphinganine within the cells.



[Click to download full resolution via product page](#)

Caption: Workflow for studying **1-deoxysphingosine** metabolism in vitro.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the chemical structure of native 1-deoxysphingosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Sources and Applications of Stable Isotope-Labeled 1-Deoxysphingosine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570342#commercial-sources-for-stable-isotope-labeled-1-deoxysphingosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com